molecular formula C6HCl2F2NO3 B8457471 2,6-Dichloro-3,5-difluoro-4-nitrophenol

2,6-Dichloro-3,5-difluoro-4-nitrophenol

Cat. No. B8457471
M. Wt: 243.98 g/mol
InChI Key: FYIXXOQCUVQNFH-UHFFFAOYSA-N
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Patent
US05166392

Procedure details

20 g of 2,6-dichloro-3,5-difluorophenol are initially introduced in 70 ml of acetic acid, and 8 g of 98% strength nitric acid are added dropwise. Stirring is subsequently continued at room temperature for 2 hours, and the mixture is taken up in 150 ml of dichloromethane and washed twice with water. After the dichloromethane has been distilled off, 18 g of product remain. Purity 94% according to GC analysis.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([Cl:10])[C:3]=1[OH:11].[N+:12]([O-])([OH:14])=[O:13]>C(O)(=O)C.ClCCl>[Cl:1][C:2]1[C:7]([F:8])=[C:6]([N+:12]([O-:14])=[O:13])[C:5]([F:9])=[C:4]([Cl:10])[C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1F)F)Cl)O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with water
DISTILLATION
Type
DISTILLATION
Details
After the dichloromethane has been distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=C(C(=C1F)[N+](=O)[O-])F)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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